tert-Butyl (6-oxonon-7-yn-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (6-oxonon-7-yn-1-yl)carbamate is a chemical compound with the molecular formula C14H23NO3 It is a carbamate derivative, which means it contains a carbamate group (a functional group consisting of a carbonyl group attached to an amine)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-oxonon-7-yn-1-yl)carbamate typically involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the carbamate group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-oxonon-7-yn-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
tert-Butyl (6-oxonon-7-yn-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-Butyl (6-oxonon-7-yn-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate: Another carbamate derivative with a different substituent on the carbamate group
Uniqueness
tert-Butyl (6-oxonon-7-yn-1-yl)carbamate is unique due to its specific structure, which includes a triple bond and a ketone group.
Properties
CAS No. |
654637-18-0 |
---|---|
Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl N-(6-oxonon-7-ynyl)carbamate |
InChI |
InChI=1S/C14H23NO3/c1-5-9-12(16)10-7-6-8-11-15-13(17)18-14(2,3)4/h6-8,10-11H2,1-4H3,(H,15,17) |
InChI Key |
XPWJVENMRGODKW-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)CCCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.